4-Formylquinoline-8-carboxylic acid
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Overview
Description
4-Formylquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H7NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and a carboxylic acid group (-COOH) at the 8-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) to yield the desired product . Another method involves the oxidation of quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Formylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-Carboxyquinoline-8-carboxylic acid.
Reduction: 4-Hydroxyquinoline-8-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced
Scientific Research Applications
4-Formylquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to quinolone antibiotics.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Formylquinoline-8-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. In the context of antimicrobial activity, the compound may inhibit bacterial DNA synthesis by binding to enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent
Properties
Molecular Formula |
C11H7NO3 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4-formylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-6-7-4-5-12-10-8(7)2-1-3-9(10)11(14)15/h1-6H,(H,14,15) |
InChI Key |
RBKHKPYJTMLEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C=O |
Origin of Product |
United States |
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